molecular formula C9H12N2OS2 B020429 (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one CAS No. 110221-26-6

(2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one

Cat. No. B020429
CAS RN: 110221-26-6
M. Wt: 228.3 g/mol
InChI Key: JIKPFDXBWSSTCF-XPUUQOCRSA-N
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Description

Synthesis Analysis

The synthesis of related thiazepine derivatives involves strategic chemical reactions that allow for the construction of the complex thiazepanone framework. For instance, the one-pot synthesis approach has been highlighted for creating 1,4-thiazepanones and 1,4-thiazepanes, leveraging α,β-unsaturated esters and 1,2-amino thiols, showcasing a method that yields these compounds with high 3D character in good yields (Pandey et al., 2020).

Molecular Structure Analysis

Molecular structure analysis often involves computational and experimental methods to elucidate the configuration and conformation of molecules. Studies on related compounds, such as various thiazole and thiazepine derivatives, have employed techniques like X-ray crystallography and NMR spectroscopy to confirm molecular geometries and the presence of specific functional groups (Hwang et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving thiazepanones often lead to the formation of compounds with significant biological activity. The reactivity of such compounds is influenced by their functional groups, enabling a variety of chemical transformations. For example, studies on thieno[2,3-b][1,5]benzodiazepines reveal methods for their practical synthesis, indicating the potential for diverse chemical modifications (Ye et al., 2016).

properties

IUPAC Name

(2S,6R)-6-amino-2-thiophen-2-yl-1,4-thiazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS2/c10-6-5-14-8(4-11-9(6)12)7-2-1-3-13-7/h1-3,6,8H,4-5,10H2,(H,11,12)/t6-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKPFDXBWSSTCF-XPUUQOCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SCC(C(=O)N1)N)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](SC[C@@H](C(=O)N1)N)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00551264
Record name (2S,6R)-6-Amino-2-(thiophen-2-yl)-1,4-thiazepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one

CAS RN

110221-26-6
Record name (2S,6R)-6-Amino-2-(thiophen-2-yl)-1,4-thiazepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one
Reactant of Route 2
(2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one
Reactant of Route 3
(2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one
Reactant of Route 4
(2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one
Reactant of Route 5
(2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one
Reactant of Route 6
(2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one

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